molecular formula C5H6N2 B156695 3-Methylpyridazine CAS No. 1632-76-4

3-Methylpyridazine

Cat. No.: B156695
CAS No.: 1632-76-4
M. Wt: 94.11 g/mol
InChI Key: MXDRPNGTQDRKQM-UHFFFAOYSA-N
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Description

3-Methylpyridazine is an organic compound with the chemical formula C5H6N2. It is a member of the pyridazine family, which consists of heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. This compound is known for its clear yellow to brown appearance and slight solubility in chloroform and methanol .

Biochemical Analysis

Biochemical Properties

3-Methylpyridazine plays a significant role in biochemical reactions due to its ability to form complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound reacts with halogenotrimethylplatinum (IV) to form complexes of type fac - [PtXMe3(3-Mepydz)2] (X = Cl, Br, or I) . Additionally, it undergoes self-association in aqueous solutions at different pH levels, indicating its versatility in biochemical environments .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes and proteins, thereby altering cellular responses and metabolic processes . These interactions highlight the compound’s potential in regulating cellular functions and its importance in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to form complexes with metal ions, such as platinum, suggests its role in enzyme inhibition or activation . Furthermore, this compound’s interactions with proteins and nucleic acids can lead to alterations in gene expression, thereby influencing cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound’s stability in aqueous solutions at various pH levels indicates its potential for long-term studies . Its degradation over time can lead to changes in its biochemical activity and effects on cellular functions. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular functions and metabolic processes. At high doses, it can lead to toxic or adverse effects, such as enzyme inhibition and cellular damage . These dosage-dependent effects highlight the importance of careful dosage regulation in biochemical and pharmacological studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s ability to form complexes with metal ions and other biomolecules suggests its role in modulating enzyme activity and metabolic pathways . These interactions can lead to changes in metabolite levels and overall metabolic flux, highlighting the compound’s significance in metabolic studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to undergo self-association in aqueous solutions suggests its potential for accumulation and localization within specific cellular compartments . These interactions can affect the compound’s distribution and overall activity within cells and tissues.

Subcellular Localization

This compound’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound’s ability to form complexes with metal ions and other biomolecules suggests its potential for localization within specific organelles . These interactions can influence the compound’s activity and function within different subcellular compartments, highlighting its importance in cellular and biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylpyridazine can be synthesized through various methods. One common method involves the reaction of carbon monoxide with ammonia at a specific temperature and pressure in the presence of a catalyst . Another method includes the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which offers high regioselectivity and yields under neutral conditions .

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale chemical reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and specific temperature and pressure conditions are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Methylpyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form complexes with halogenotrimethylplatinum (IV) and its potential biological activities make it a valuable compound in various fields of research .

Properties

IUPAC Name

3-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c1-5-3-2-4-6-7-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDRPNGTQDRKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167529
Record name 3-Methylpyridazine
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Molecular Weight

94.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632-76-4
Record name 3-Methylpyridazine
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Record name 3-Methylpyridazine
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Record name 1632-76-4
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Record name 3-Methylpyridazine
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Record name 3-methylpyridazine
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Record name 3-Methylpyridazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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